molecular formula C6H9NO B1328579 (4-Methyl-1H-pyrrol-2-yl)methanol CAS No. 151417-49-1

(4-Methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B1328579
CAS No.: 151417-49-1
M. Wt: 111.14 g/mol
InChI Key: AHPLAMGSCXMLFR-UHFFFAOYSA-N
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Description

(4-Methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methylpyrrole with formaldehyde under acidic conditions. The reaction proceeds via electrophilic substitution, where the formaldehyde acts as an electrophile, and the pyrrole ring provides the nucleophilic site .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-methyl-1H-pyrrole-2-carboxaldehyde or 4-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 4-methyl-1H-pyrrole-2-ylmethanol or 4-methyl-1H-pyrrole-2-ylamine.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. Derivatives of pyrrole, including this compound, have shown promise in antimicrobial and anticancer studies .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. These compounds may serve as lead compounds for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group at the 2-position of the pyrrole ring. This functional group imparts distinct reactivity and potential biological activities compared to other pyrrole derivatives .

Properties

IUPAC Name

(4-methyl-1H-pyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPLAMGSCXMLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649970
Record name (4-Methyl-1H-pyrrol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151417-49-1
Record name (4-Methyl-1H-pyrrol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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